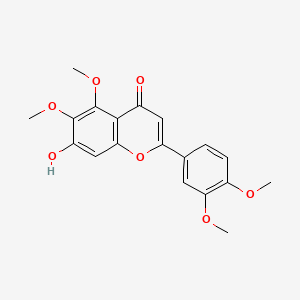
2-(3,4-Dimethoxyphenyl)-7-hydroxy-5,6-dimethoxychromen-4-one
Cat. No. B8372217
Key on ui cas rn:
40983-99-1
M. Wt: 358.3 g/mol
InChI Key: QZNYGJAJWILZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06025387
Procedure details


After 7-hydroxy-3',4',5,6-tetramethoxy flavone (4.44 g, 12.4 mmol) was suspended in 88 mL of acetonitrile and aluminum trichloride (8.27 g, 5 equivalents) was added hereto at room temperature, the reaction mixture was refluxed for 1.5 hour and the solvent was removed by evaporation under reduced pressure. To the residue was added 10% aqueous solution of hydrochloric acid and chloroform, then the solution was refluxed until it became clear. After the solution was cooled to room temperature, the organic layer was washed with water and brine, then dried over anhydrous magnesium sulfate and the solvent of the organic layer was removed by reduced pressure. The residue was recrystallized in methanol to afford 3.18 g of the product (74%).



Name
Yield
74%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:22])[CH:7]=[C:8]([C:12]3[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[C:14]([O:20][CH3:21])[CH:13]=3)[O:9]2)=[C:4]([O:23]C)[C:3]=1[O:25][CH3:26].[Cl-].[Cl-].[Cl-].[Al+3]>C(#N)C>[OH:23][C:4]1[C:3]([O:25][CH3:26])=[C:2]([OH:1])[CH:11]=[C:10]2[C:5]=1[C:6](=[O:22])[CH:7]=[C:8]([C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[C:14]([O:20][CH3:21])[CH:13]=1)[O:9]2 |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.44 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(=C2C(C=C(OC2=C1)C1=CC(=C(C=C1)OC)OC)=O)OC)OC
|
Step Two
|
Name
|
|
|
Quantity
|
8.27 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Step Three
|
Name
|
|
|
Quantity
|
88 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was refluxed for 1.5 hour
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue was added 10% aqueous solution of hydrochloric acid and chloroform
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was refluxed until it
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent of the organic layer was removed by reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was recrystallized in methanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C2C(C=C(OC2=CC(=C1OC)O)C1=CC(=C(C=C1)OC)OC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.18 g | |
| YIELD: PERCENTYIELD | 74% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
